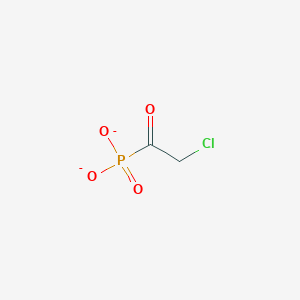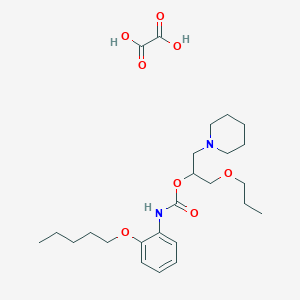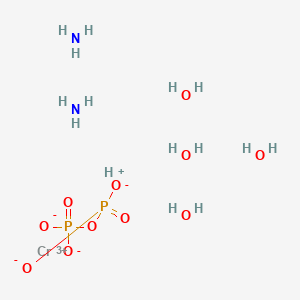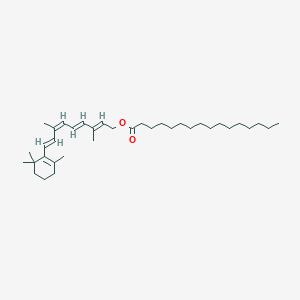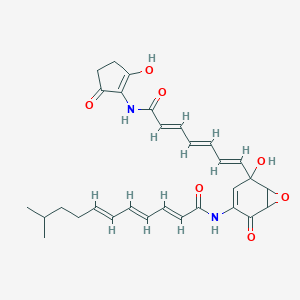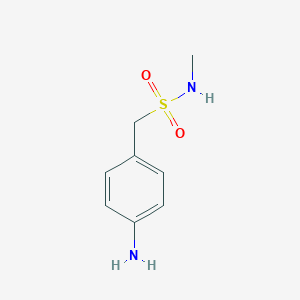![molecular formula C8H3ClF4O2 B138975 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine CAS No. 151276-12-9](/img/structure/B138975.png)
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine, also known as CTF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolic Applications
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine and its derivatives have been identified in metabolites isolated from scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici. These metabolites, featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons, are derived from Diels-Alder precursors, highlighting a potential application in understanding and harnessing fungal biosynthetic pathways for natural product synthesis and discovery (Liu et al., 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, halogenated dioxans and dioxines, including compounds similar to this compound, have been studied for their conformations and nuclear magnetic resonance parameters, which are crucial for understanding their chemical behavior and potential applications in synthesizing novel materials and organic compounds (Ardrey & Cort, 1975).
Photovoltaic and Semiconductor Applications
The doping of organic semiconductors, such as zinc phthalocyanine, with halo-substituted quinizarines demonstrates the potential of using halogenated dioxines and dioxanes in enhancing the conductive properties of organic photovoltaic materials. This suggests applications in improving the efficiency of organic light-emitting diodes (OLEDs) and other semiconductor devices (Zhou et al., 2008).
Environmental and Analytical Chemistry
Studies on the chlorination and fluorination reactions of halo-1,4-dioxans, including derivatives of this compound, contribute to the field of environmental and analytical chemistry by providing insights into the behavior of these compounds in the environment and their potential toxicological impacts. Additionally, these studies offer methodologies for the synthesis and analysis of complex halogenated compounds, which can be critical for pollutant identification and synthesis of environmentally relevant research chemicals (Kunshenko et al., 1983).
Eigenschaften
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFRYWOGKBNEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




